L-Serine-13C3
Overview
Description
L-Serine-13C3, also known as (-)-Serine-13C3 or (S)-Serine-13C3, is a stable isotope-labeled form of L-Serine. L-Serine itself is a non-essential amino acid, meaning our bodies can synthesize it from central metabolic pathway intermediates. It plays a crucial role in cellular proliferation .
Preparation Methods
Synthetic Routes:: L-Serine-13C3 can be synthesized using various methods. One common approach involves introducing the 13C label during the biosynthesis of L-Serine. The specific synthetic route may vary, but it typically starts from 3-phosphoglycerate and involves enzymatic transformations.
Industrial Production:: Industrial production methods for this compound often rely on fermentation processes using genetically modified microorganisms. These organisms incorporate labeled carbon (13C) into the serine molecule during growth.
Chemical Reactions Analysis
Types of Reactions:: L-Serine-13C3 participates in several chemical reactions, including:
Oxidation: L-Serine can undergo oxidative reactions, leading to products like hydroxypyruvate.
Reduction: Reduction of L-Serine can yield compounds like ethanolamine.
Substitution: Serine derivatives can undergo substitution reactions, such as esterification or amidation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Substitution: Acid chlorides or anhydrides.
Major Products:: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Serine-13C3 finds applications across various scientific fields:
Chemistry: Used as an internal standard in mass spectrometry-based experiments.
Biology: Studied in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects.
Industry: Employed in stable isotope labeling studies.
Mechanism of Action
The exact mechanism by which L-Serine-13C3 exerts its effects depends on the context. It may involve interactions with enzymes, receptors, or metabolic pathways. Further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
L-Serine-13C3 stands out due to its isotopic labeling. Similar compounds include L-Serine (unlabeled) and other amino acids with similar structures.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-GCCOVPGMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.071 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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